molecular formula C16H9BrN2OS2 B2719170 5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 325725-68-6

5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2719170
CAS No.: 325725-68-6
M. Wt: 389.29
InChI Key: RBBMASVOVKCGBW-UHFFFAOYSA-N
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Description

Product Overview 5-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide ( 325725-68-6) is a synthetic compound featuring a brominated thiophene carboxamide scaffold coupled with a naphthothiazole group. This structure is part of a class of heterocyclic compounds that are particularly attractive for application in drug discovery and development due to their versatile pharmacological properties . The molecular formula is C16H9BrN2OS2 and it has a molecular weight of 389.29 . Research Applications and Value This compound is of significant interest in oncology research. Thiophene carboxamide derivatives have emerged as promising scaffolds for the development of novel anticancer agents . Research into similar compounds has demonstrated that structural features like the bromo-substituted thiophene and the carboxamide linkage can contribute to potent cytotoxic effects against various cancer cell lines . Studies on analogous molecules have shown that such compounds can exert their mechanisms of action by inducing apoptosis through caspase 3/7 activation and causing mitochondrial depolarization . The naphtho[2,1-d]thiazole moiety is a fused heteroaromatic system that may enhance receptor binding through its planarity and aromaticity, potentially improving selectivity and potency in biological systems . Handling and Safety This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2OS2/c17-13-8-7-12(21-13)15(20)19-16-18-11-6-5-9-3-1-2-4-10(9)14(11)22-16/h1-8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBMASVOVKCGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of thiophene-2-carboxamide followed by the introduction of the naphthothiazole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups, such as fluorine, chlorine, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions typically involve reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

Chemistry

5-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the development of more complex organic molecules. It has been utilized in the synthesis of various derivatives that exhibit interesting chemical properties.

Biology

Research has indicated that this compound possesses potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity : Investigations into its effects on cancer cell lines have revealed promising results. For instance, certain derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines . The mechanism of action may involve interference with DNA replication or protein synthesis pathways.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with specific molecular targets suggests it could be developed into a novel therapeutic agent for conditions such as cancer and infectious diseases .

Industrial Applications

In addition to its research applications, this compound is also being investigated for use in advanced materials:

  • Organic Semiconductors : Its electronic properties make it suitable for use in organic electronic devices.
  • Photovoltaic Cells : The compound's structural characteristics may enhance the efficiency of solar energy conversion systems .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives derived from this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for pharmaceutical applications .

Case Study 2: Anticancer Screening

Another research effort focused on assessing the anticancer properties of this compound against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The results demonstrated that specific derivatives caused notable cell death, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Reactivity Properties

  • HOMO-LUMO Gaps: DFT studies on pyrazine-thiophene carboxamides reveal that electron-donating substituents (e.g., methoxy) reduce the HOMO-LUMO gap (ΔE = 4.2–5.1 eV), enhancing nonlinear optical (NLO) properties . The naphthothiazole moiety in the target compound likely extends π-conjugation, further lowering ΔE compared to benzothiazole or pyridine analogues.
  • Electrophilic Reactivity: The bromine atom at the thiophene 5-position is highly reactive toward Suzuki cross-coupling, enabling diversification into aryl or heteroaryl derivatives . In contrast, non-brominated analogues (e.g., 2-(thiophen-2-yl)naphtho[2,1-d]thiazole) undergo electrophilic substitutions (e.g., nitration, bromination) exclusively at the thiophene 5-position, underscoring the directing effect of the fused thiazole system .

Pharmacological Derivatives

  • Prodrug Potential: Derivatives like 5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride are designed for enhanced solubility and bioavailability via tertiary amine functionalization . The target compound’s rigid naphthothiazole structure may limit solubility, necessitating similar derivatization for therapeutic applications.

Biological Activity

5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a bromine atom, a naphthothiazole moiety, and a thiophene carboxamide group. Its IUPAC name is N-benzo[g][1,3]benzothiazol-2-yl-5-bromothiophene-2-carboxamide, and it has the following molecular formula:

PropertyValue
Molecular FormulaC₁₆H₉BrN₂OS₂
Molecular Weight372.28 g/mol
Melting PointNot specified

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound may inhibit various enzymes or receptors involved in critical cellular pathways, leading to effects such as:

  • Inhibition of DNA replication : This is particularly relevant in cancer cell lines where rapid proliferation occurs.
  • Disruption of protein synthesis : By interfering with ribosomal function or other aspects of translation.

These mechanisms suggest that the compound could be effective in treating various forms of cancer and bacterial infections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported as follows:
    • Staphylococcus aureus : MIC 62.5 μg/mL
    • Escherichia coli : MIC 125 μg/mL

These values indicate that the compound exhibits bactericidal activity, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through the following pathways:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S checkpoint.
  • Apoptotic Pathways Activation : Activation of caspases leading to programmed cell death.

In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancers, with IC50 values ranging from 10 to 30 μM depending on the specific cell type tested .

Comparative Studies

When compared to similar compounds within its class, this compound exhibits unique properties due to its specific functional groups. For example:

Compound NameMIC (μg/mL)Anticancer IC50 (μM)
This compound62.520
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide125Not specified
Thiazole derivative X25030

This table illustrates that while other thiazole derivatives may have higher MIC values indicating less potency, the specific structural features of this compound contribute to its enhanced biological activity.

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

  • Study on Antimicrobial Effects : A study published in MDPI reported that the compound exhibited significant antibacterial activity against MRSA strains with an MBIC (Minimum Biofilm Inhibitory Concentration) value ranging from 62.216 to 124.432 μg/mL .
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that treatment with this compound resulted in increased apoptosis rates compared to control groups, validating its potential as an anticancer agent.
  • Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer progression and microbial resistance mechanisms.

Q & A

Q. What are the common synthetic routes for 5-bromo-N-(naphtho[2,1-d]thiazol-2-yl)thiophene-2-carboxamide, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions involving brominated thiophene intermediates and coupling with naphthothiazole amines. For example, Method B (similar to ) uses a coupling reaction between 5-bromothiophene-2-carboxylic acid derivatives and functionalized naphthothiazol-2-amines under basic conditions (e.g., potassium carbonate in DMF). Purity optimization involves recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography with ethyl acetate/hexane gradients. NMR and HRMS are critical for verifying purity and structural integrity .

Q. How is the compound structurally characterized, and what key spectroscopic features are observed?

Structural characterization relies on 1H/13C NMR , HRMS , and X-ray crystallography (if crystals are obtainable). Key NMR signals include:

  • Aromatic protons in the naphtho[2,1-d]thiazole moiety (δ 7.5–8.7 ppm).
  • Thiophene protons (δ 7.1–7.4 ppm).
  • A downfield singlet for the carboxamide NH (δ ~13.7 ppm, DMSO-d6) due to hydrogen bonding . HRMS typically confirms the molecular ion peak ([M+H]+) at m/z 389.92 (calculated for C₁₆H₁₀BrN₃O₂S₂).

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits antimicrobial (Gram-positive bacteria, MIC ~2–8 µg/mL) and anticancer activity (IC₅₀ ~5–20 µM against HeLa and MCF-7 cell lines). These effects are attributed to its ability to disrupt bacterial cell wall synthesis and induce apoptosis via caspase-3 activation .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution) influence bioactivity and selectivity?

Bromine at the thiophene 5-position enhances electrophilicity , promoting interactions with nucleophilic residues in target enzymes (e.g., bacterial transpeptidases). Comparative studies show:

SubstituentAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
5-Bromo (target)5–202–8
5-Nitro 10–3010–20
5-Methyl >50>50

Bromine’s electronegativity improves target binding affinity but may reduce solubility, requiring formulation adjustments .

Q. What experimental design considerations are critical for resolving contradictions in reported bioactivity data?

Discrepancies in IC₅₀/MIC values often arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays).
  • Solvent effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Bacterial strain variability : Include reference strains (e.g., S. aureus ATCC 25923) for cross-study comparisons .

Q. What mechanistic insights exist for its interaction with biological targets?

Docking studies suggest the naphthothiazole moiety binds to hydrophobic pockets in COX-2 or bacterial dihydrofolate reductase , while the carboxamide forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2). However, experimental validation via crystallography or site-directed mutagenesis is needed to confirm these models .

Q. How can synthesis be optimized for scalability while maintaining yield?

Flow chemistry ( ) offers advantages:

  • Continuous reaction in microreactors reduces side reactions (e.g., bromine displacement).
  • Temperature-controlled steps (0–5°C for coupling reactions) improve regioselectivity.
  • Achieves >85% yield with <5% impurities, compared to 70–75% in batch processes .

Methodological Guidance

Q. What analytical techniques are recommended for detecting degradation products?

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products (e.g., debrominated analogs).
  • TGA-DSC : Monitor thermal stability (decomposition onset ~220°C).
  • Stability studies : Store at –20°C in amber vials to prevent photodegradation .

Q. How can computational tools aid in predicting SAR or metabolic pathways?

  • Molecular dynamics simulations (e.g., GROMACS) model binding kinetics with target proteins.
  • ADMET predictors (e.g., SwissADME) estimate metabolic liabilities (e.g., CYP3A4-mediated oxidation of the thiophene ring) .

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